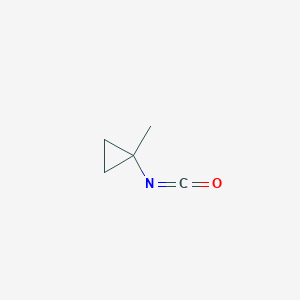

1-Isocyanato-1-methylcyclopropane

Description

Mechanistic Investigations of Isocyanate Group Reactivity

The isocyanate functional group is a primary site for chemical transformations, readily undergoing nucleophilic attack and capable of rearrangements.

The carbon atom of the isocyanate group in 1-isocyanato-1-methylcyclopropane is highly electrophilic and serves as a prime target for nucleophiles. This reactivity is central to the formation of various derivatives. The general mechanism involves the attack of a nucleophile on the isocyanate carbon, leading to the formation of a tetrahedral intermediate, which then typically undergoes proton transfer to yield the final product.

Common nucleophiles that react with isocyanates include alcohols, amines, and thiols. For instance, the reaction with an alcohol results in the formation of a urethane (B1682113). vaia.com The oxygen of the alcohol attacks the isocyanate carbon, and subsequent proton transfer from the alcohol to the nitrogen atom yields the stable urethane linkage. vaia.com Similarly, primary and secondary amines react to form urea (B33335) derivatives, and thiols yield thiocarbamates. The reaction with thiols can be catalyzed by tertiary amines, such as triethylamine (B128534) (TEA). researchgate.net

The reactivity of the isocyanate group can be influenced by the nature of the nucleophile and the reaction conditions. Metal-mediated additions of N-nucleophiles to isocyanides, a related class of compounds, have been shown to proceed through a stepwise associative mechanism. nih.gov This involves the initial addition of the nucleophile to the isocyanide carbon, followed by deprotonation and protonation steps to give the final product. nih.gov The activation energy for such processes is influenced by the nature of the nucleophile. nih.gov

The isocyanate group itself can participate in rearrangement reactions, most notably the Curtius rearrangement, which is a key method for synthesizing isocyanates from acyl azides. nih.gov While this compound is the product of such a rearrangement, understanding its formation provides insight into its potential reverse or related rearrangement pathways. The Curtius rearrangement of acyl azides to isocyanates is a classic example of a 1,2-nucleophilic shift. nih.gov Theoretical studies on the rearrangement of cycloprop-2-enoyl azide (B81097) have shown that the singlet nitrene intermediate immediately rearranges to the corresponding isocyanate. nih.gov

Kinetic Studies of Cyclopropyl (B3062369) Isocyanate Reactions

Kinetic investigations provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding.

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are crucial for elucidating reaction mechanisms. For the Curtius rearrangement of cyclopropanoyl azide, which produces a cyclopropyl isocyanate, small entropies of activation have been measured, suggesting an early transition state where the nitrogen-nitrogen bond cleavage is not far advanced. nih.gov

Table 1: Activation Parameters for the Curtius Rearrangement of Acyl Azides nih.gov

| Acyl Azide | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Cycloprop-1-enoyl azide | Not specified | 0.3 |

| Cyclopropanoyl azide | Not specified | 0.2 |

Note: The table provides entropies of activation, highlighting the ordered nature of the transition state.

The solvent can play a significant role in the kinetics and stereoselectivity of isocyanate reactions. The polarity of the solvent can influence the rate of reaction between isocyanates and alcohols. researchgate.netresearchgate.net Specific solvation can inhibit the reaction, while increased solvent polarity generally favors the process. researchgate.net For instance, the reaction of phenyl isocyanate with alcohols is affected by the solvent's ability to solvate the transition state. researchgate.net Strong ionizing solvents can facilitate the reaction. researchgate.net

In the context of polyurethane formation, the solvent can affect the rate of cure. The rate of reaction between a polyol and an isocyanate has been shown to be sensitive to the solvent composition, with both acceleration and inhibition observed depending on the solvent system. researchgate.net

Intramolecular Rearrangements Involving the Cyclopropane (B1198618) Moiety

The strained cyclopropane ring in this compound can also participate in rearrangements, particularly when activated by adjacent functionalities or catalysts. While direct intramolecular rearrangements of this compound itself are not extensively documented in the provided search results, the behavior of related cyclopropyl systems offers valuable insights.

Donor-acceptor cyclopropanes, particularly vinylcyclopropanes, are known to undergo transition-metal-catalyzed ring-opening reactions to form zwitterionic π-allyl intermediates. acs.org This reactivity is driven by the release of ring strain. Gold(I) catalysts are effective in promoting researchgate.netresearchgate.net-sigmatropic rearrangements of propargylic esters containing cyclopropane rings. nih.gov These rearrangements can be reversible, and the cyclopropyl group can undergo cis-trans isomerization during the reaction, indicating the formation of intermediates with significant cationic character. nih.gov

Furthermore, the rearrangement of metal-stabilized carbocations containing a cyclopropyl group can lead to the formation of isocyano-complexes. rsc.org This suggests that under certain conditions, the cyclopropane ring can be involved in complex transformations that may alter the connectivity of the isocyanate group.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-3-5)6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYORXHQVJPQLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102121-96-0 | |

| Record name | 1-isocyanato-1-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isocyanato 1 Methylcyclopropane and Analogues

Precursor Synthesis Strategies for Substituted Cyclopropanes

The journey to 1-isocyanato-1-methylcyclopropane begins with the construction of the core cyclopropane (B1198618) structure, appropriately substituted with a carboxylic acid group. This foundational step is critical as it establishes the carbon skeleton that will ultimately be converted to the target isocyanate.

The creation of substituted cyclopropane carboxylic acids can be achieved through various synthetic methodologies. These strategies are often designed to control the stereochemistry of the final product, which is crucial for applications in fields like medicinal chemistry. Common methods include the hydrolysis of cyclopropyl (B3062369) cyanides and the oxidation of cyclopropyl methyl ketones. orgsyn.org More modern approaches have been developed, such as a photoredox-catalyzed cyclopropane synthesis that proceeds through a decarboxylative radical addition–polar cyclization cascade, accommodating a wide range of functional groups on both the carboxylic acid and alkene substrates. nih.gov Another versatile technique involves the atom transfer radical addition (ATRA) of trihaloacetic acid derivatives to terminal olefins, followed by a dehalogenation-cyclopropanation step. ffhdj.com These methods provide access to a diverse library of cyclopropane carboxylic acids, which are the essential starting materials for the subsequent steps.

With the substituted cyclopropane carboxylic acid in hand, the next key intermediate to be synthesized is the cyclopropyl acyl azide (B81097). Acyl azides are carboxylic acid derivatives with the general formula RCON₃. wikipedia.org The conversion of the carboxylic acid to the acyl azide is the immediate prelude to the Curtius rearrangement.

Several standard methods exist for this transformation. raco.cat A common route involves converting the carboxylic acid to an acyl chloride or a mixed anhydride, which is then reacted with an azide salt like sodium azide. wikipedia.orgnih.gov Alternatively, the carboxylic acid can be directly treated with a reagent such as diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov Another pathway proceeds from acylhydrazines (formed by condensing the carboxylic acid with hydrazine), which are then treated with nitrous acid to yield the acyl azide. wikipedia.orgallen.in These methods effectively transform the carboxylic acid functional group into the energy-rich acyl azide, priming the molecule for the subsequent rearrangement.

Curtius Rearrangement: A Primary Synthetic Route to Cyclopropyl Isocyanates

The Curtius rearrangement is the central transformation in the synthesis of cyclopropyl isocyanates. First described by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the concurrent loss of nitrogen gas. wikipedia.org This reaction is highly valued for its versatility and the fact that the rearrangement occurs with complete retention of the migrating group's stereochemistry. nih.govwikipedia.org

The application of heat to a cyclopropyl acyl azide, such as 1-methylcyclopropane-1-carbonyl azide, induces the rearrangement. Upon heating, the acyl azide undergoes a concerted reaction where the cyclopropyl group migrates from the carbonyl carbon to the adjacent nitrogen atom as nitrogen gas is expelled. wikipedia.org This process directly yields the corresponding this compound. The resulting isocyanate is a stable but reactive intermediate that can be used in further synthetic steps or isolated as the final product. nih.gov

The mechanism of the Curtius rearrangement has been a subject of significant study. While early proposals suggested a stepwise process involving an acylnitrene intermediate, extensive experimental and theoretical evidence now supports a concerted mechanism for the thermal rearrangement. wikipedia.orgnih.gov In this concerted pathway, the migration of the R-group and the loss of the nitrogen molecule occur simultaneously. nih.govnih.gov

Combined experimental and theoretical studies on cyclopropyl and cyclopropenoyl azides have provided strong evidence that the concerted Curtius rearrangement is the dominant process over a stepwise pathway involving a nitrene intermediate. nih.govmatilda.science Intrinsic reaction coordinate (IRC) analyses confirm that the rearrangements proceed through a concerted pathway with the concomitant loss of N₂. nih.govnih.gov This mechanism explains the observed retention of configuration at the migrating cyclopropyl group. nih.govwikipedia.org

The inherent ring strain of the cyclopropane ring influences its chemical reactivity, and this extends to the Curtius rearrangement. masterorganicchemistry.com Theoretical and experimental studies have quantified the activation barriers for the rearrangement of various acyl azides, allowing for a comparison between cyclopropyl systems and less strained analogues. nih.gov

Density Functional Theory (DFT) calculations have been used to determine the gas-phase activation barriers for the rearrangement. nih.gov For instance, the calculated barrier for methyl 1-azidocarbonyl cyclopropane-1-carboxylate is 25.1 kcal/mol. nih.gov This can be compared to other, non-strained systems.

| Acyl Azide | Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 25.1 | nih.govnih.gov |

| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 27.8 | nih.govnih.gov |

| Acetyl azide | 27.6 | nih.govnih.gov |

| Pivaloyl azide | 27.4 | nih.govnih.gov |

| Phenyl azide | 30.0 | nih.govnih.gov |

Interestingly, the activation energy for the rearrangement of a more strained cyclopropene analogue (methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate) is lower than its cyclopropane counterpart. nih.govresearchgate.net This was attributed to a weaker bond between the carbonyl carbon and the three-membered ring in the cyclopropene system, suggesting that the electronic properties and strain of the ring directly impact the energy required for the rearrangement to occur. nih.govnih.govmatilda.science Calculations did not support π–stabilization of the transition state by the cyclopropene double bond as the reason for the lower barrier. nih.govresearchgate.net

Alternative Synthetic Approaches to Cyclopropyl Isocyanates

While classical methods provide viable routes to cyclopropyl isocyanates, alternative approaches are continually being explored to enhance safety, efficiency, and substrate scope. These methods often circumvent the use of highly toxic reagents like phosgene and offer milder reaction conditions.

Phosgenation-Based Methodologies for Amine Precursors

The reaction of a primary amine with phosgene (COCl₂) or its safer equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), remains a fundamental and widely used method for the synthesis of isocyanates. sabtechmachine.com For the synthesis of this compound, the precursor amine, 1-methylcyclopropylamine, is required.

The industrial phosgenation process is typically a two-step procedure involving "cold" and "hot" phosgenation to maximize yield and minimize side reactions, such as the formation of ureas and other byproducts. sabtechmachine.com

Cold Phosgenation: In the initial step, the amine (or its hydrochloride salt to improve handling and reduce side reactions) is treated with phosgene at a low temperature (0–70°C). This reaction forms the corresponding carbamoyl chloride. sabtechmachine.com

Hot Phosgenation: The reaction mixture is then heated (80–200°C) to eliminate hydrogen chloride from the carbamoyl chloride, yielding the desired isocyanate. sabtechmachine.com

Table 1: Key Stages in the Phosgenation of 1-Methylcyclopropylamine

| Stage | Reactants | Key Intermediate | Product | Typical Temperature |

|---|---|---|---|---|

| Cold Phosgenation | 1-Methylcyclopropylamine, Phosgene (COCl₂) | 1-Methylcyclopropylcarbamoyl chloride | - | 0–70°C |

| Hot Phosgenation | 1-Methylcyclopropylcarbamoyl chloride | - | This compound | 80–200°C |

This table outlines the theoretical application of the standard two-step phosgenation process to the synthesis of this compound.

To mitigate the hazards associated with phosgene, solid and less volatile phosgene equivalents are often used in laboratory settings. Triphosgene, for instance, can be used in a 1:3 molar ratio with the amine under carefully controlled conditions to generate the isocyanate in situ.

Emerging Synthetic Strategies for Highly Substituted Isocyanates

Research into isocyanate synthesis aims to develop phosgene-free methods that offer greater functional group tolerance and improved safety profiles. Several classical rearrangement reactions provide powerful alternatives for accessing isocyanates from carboxylic acid derivatives. wikipedia.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The acyl azide precursor for this compound would be 1-methylcyclopropanecarbonyl azide, which can be prepared from 1-methylcyclopropanecarboxylic acid or its corresponding acyl chloride. The rearrangement is known to proceed with retention of the migrating group's configuration. wikipedia.org A combined theoretical and experimental study on the Curtius rearrangement of cyclopropanoyl azides provides strong evidence that the reaction proceeds through a concerted pathway. nih.gov

Lossen Rearrangement: This reaction converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgunacademy.com The process typically involves the formation of an O-acyl, O-sulfonyl, or O-phosphoryl intermediate from the hydroxamic acid, which then rearranges upon treatment with base or heat. wikipedia.orgunacademy.com For the target compound, 1-methylcyclopropanehydroxamic acid would be the starting material. Recent developments have focused on catalytic and one-pot procedures to improve the efficiency of the Lossen rearrangement. google.com

Schmidt Reaction: The Schmidt reaction involves the treatment of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions to yield an amine via an isocyanate intermediate. wikipedia.orglibretexts.org When applied to 1-methylcyclopropanecarboxylic acid, the reaction would proceed through a protonated acyl azide intermediate, which then rearranges to the corresponding protonated isocyanate, ultimately leading to the amine if water is present. wikipedia.orglibretexts.org Careful control of reaction conditions is necessary to isolate the isocyanate.

Table 2: Comparison of Phosgene-Free Synthetic Routes to this compound

| Reaction Name | Starting Material | Key Intermediate | Key Features |

|---|---|---|---|

| Curtius Rearrangement | 1-Methylcyclopropanecarbonyl azide | Acyl nitrene (proposed, often concerted) | Mild conditions possible; retention of configuration. wikipedia.org |

| Lossen Rearrangement | 1-Methylcyclopropanehydroxamic acid derivative | O-Activated hydroxamic acid | Can be performed under basic or neutral conditions. wikipedia.orgunacademy.com |

| Schmidt Reaction | 1-Methylcyclopropanecarboxylic acid | Protonated acyl azide | Uses hydrazoic acid; often leads to amine as final product. wikipedia.orglibretexts.org |

This table summarizes key aspects of alternative synthetic strategies for the preparation of this compound.

Modern synthetic chemistry continues to produce novel methods for isocyanate synthesis. For example, the Staudinger-Aza Wittig sequence, which utilizes an azide and carbon dioxide, is a milder and more environmentally friendly approach. Another strategy involves the palladium-catalyzed carbonylation of nitro compounds. wikipedia.org These emerging techniques highlight the ongoing effort to develop more sustainable and versatile routes to isocyanates.

Synthetic Utility of Related Cyclopropyl Isocyanate Derivatives

Cyclopropyl isocyanates are valuable synthetic intermediates due to the combined reactivity of the isocyanate group and the unique structural and electronic properties of the cyclopropane ring. The isocyanate functional group is a potent electrophile that readily reacts with a wide range of nucleophiles. wikipedia.orgresearchgate.net

Common reactions of isocyanates include:

Reaction with alcohols to form carbamates.

Reaction with amines to yield ureas. wikipedia.org

Reaction with water to produce an unstable carbamic acid, which decarboxylates to form a primary amine. wikipedia.org

Reaction with thiols to generate thiocarbamates.

The presence of the cyclopropyl group can influence the reactivity of the isocyanate and provides a structural motif found in many biologically active molecules. Cyclopropane derivatives are known for a broad spectrum of biological activities, including insecticidal, antimicrobial, and antitumor properties.

Cyclopropyl isocyanates can also participate in cycloaddition reactions. The N=C=O moiety can act as a dienophile or a dipolarophile. For instance, isocyanates can undergo [2+2] cycloaddition with electron-rich alkenes and alkynes. They can also participate in [3+2] cycloadditions with various three-atom components. researchgate.net The rigid, strained nature of the cyclopropyl ring can impart unique stereochemical control in such reactions, leading to the formation of complex heterocyclic systems.

Furthermore, the cyclopropyl group itself can be involved in reactions. Under certain conditions, particularly with transition metal catalysts, the strained cyclopropane ring can undergo ring-opening reactions, providing access to a different class of chemical structures. The synthetic utility of cyclopropyl isocyanates is therefore extensive, offering pathways to diverse molecular architectures, from simple substituted ureas and carbamates to complex polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Reaction Mechanisms and Kinetics of 1 Isocyanato 1 Methylcyclopropane

Intramolecular Rearrangements Involving the Cyclopropane (B1198618) Moiety

Vinylcyclopropane-Cyclopentene Rearrangements in Related Systems

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced isomerization that converts a vinyl-substituted cyclopropane into a cyclopentene. bohrium.com This transformation is of significant interest in organic synthesis for the construction of five-membered rings. The mechanism of this rearrangement is highly dependent on the substitution pattern of the cyclopropane ring and can proceed through either a concerted pericyclic pathway or a stepwise diradical intermediate. wikipedia.org

In systems analogous to 1-isocyanato-1-methylcyclopropane, particularly donor-acceptor cyclopropanes, the vinylcyclopropane-cyclopentene rearrangement can be triggered under milder conditions, such as with the use of a Lewis acid. acs.org In these cases, the "donor" group is typically an alkenyl or aryl group, and the "acceptor" group is an electron-withdrawing substituent. The isocyanate group in this compound would function as an electron-withdrawing group. For such donor-acceptor systems, the reaction often proceeds through a zwitterionic intermediate, which can lead to various cyclization products. The reactivity of the donor-acceptor cyclopropane has been shown to increase with the electron-donating character of the group in the vinyl position. acs.org

Historically, the vinylcyclopropane (B126155) rearrangement was discovered after its heteroatom variants. wikipedia.org For instance, the cyclopropylimine-to-pyrroline and the cyclopropylcarbaldehyde-to-2,3-dihydrofuran rearrangements were reported earlier. wikipedia.orgnih.gov These rearrangements of cyclopropyl (B3062369) ketones and imines to dihydrofurans and dihydropyrroles, respectively, highlight the general propensity of substituted cyclopropanes to undergo ring expansion. organicreactions.org

The stereochemistry of the vinylcyclopropane-cyclopentene rearrangement is a key aspect of its mechanism. The reaction can proceed through different stereochemical pathways, including suprafacial-inversion (si), suprafacial-retention (sr), antarafacial-inversion (ai), and antarafacial-retention (ar), with the allowed pathways being governed by orbital symmetry rules. wikipedia.org The actual stereochemical outcome is often a result of competition between the concerted and diradical pathways.

Table 1: Mechanistic Pathways of Vinylcyclopropane-Cyclopentene Rearrangement

| Mechanistic Pathway | Description | Key Intermediates | Stereochemical Outcome |

| Concerted Pericyclic | A single transition state where bond breaking and bond formation occur simultaneously. | Pericyclic transition state | Governed by orbital symmetry rules (e.g., suprafacial-inversion) |

| Stepwise Diradical | Initial homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate, followed by ring closure. | Diradical species | Can lead to a mixture of stereoisomers due to rotation around single bonds in the intermediate. |

| Lewis Acid-Catalyzed | Involves coordination of a Lewis acid to a substituent, facilitating ring opening to a zwitterionic intermediate. | Zwitterionic intermediate | Can be highly regioselective and diastereoselective depending on the substrate and Lewis acid. |

Influence of Isocyanate Substitution on Cyclopropane Ring Dynamics

The substitution of an isocyanate group directly onto a cyclopropane ring at the 1-position, along with a methyl group, is expected to significantly influence the ring's dynamics and reactivity. The isocyanate group (–N=C=O) is a potent electron-withdrawing group, which can polarize the adjacent C-C bonds of the cyclopropane ring. This electronic effect can lower the activation energy for ring-opening reactions.

In donor-acceptor cyclopropanes, the "push-pull" effect of vicinal electron-donating and electron-withdrawing groups leads to a high degree of polarization of the C-C bond, making the ring susceptible to cleavage under mild conditions. While this compound does not possess a vicinal donor group in the strictest sense, the inherent strain of the cyclopropane ring combined with the strong electron-withdrawing nature of the isocyanate group can still predispose the molecule to ring-opening reactions.

Computational studies on substituted cyclopropanes have shown that the introduction of substituents alters the geometry and electronic structure of the ring. For instance, the presence of an alkoxy group, another electron-withdrawing substituent, has been shown to stabilize the transition state of methylenecyclopropane (B1220202) rearrangements. While not a direct analogy, this suggests that an isocyanate group could similarly influence the transition states of rearrangements involving this compound.

The reactivity of isocyanates is characterized by the electrophilicity of the central carbon atom. An electron-withdrawing substituent on the isocyanate itself enhances this electrophilicity. nih.gov In the case of this compound, the cyclopropyl group is the substituent on the isocyanate. The influence of the cyclopropyl group on the isocyanate's reactivity, and conversely, the isocyanate's influence on the cyclopropane ring's stability, would be a subject of interest for further computational and experimental studies.

Ring-opening reactions of donor-acceptor cyclopropanes with various reagents are well-documented. For example, reactions with nitrosyl chloride (NOCl) lead to isoxazoline (B3343090) derivatives through regioselective ring-opening at the C1-C2 bond, proceeding through a stabilized dipolar intermediate. This type of reactivity highlights the susceptibility of the polarized cyclopropane bond to cleavage.

Table 2: Predicted Influence of Substituents on Cyclopropane Ring Dynamics

| Substituent Type | Influence on Cyclopropane Ring | Predicted Effect on Reactivity | Example from Related Systems |

| Electron-Donating Group (e.g., Alkoxy) | Can stabilize an adjacent positive charge in a transition state. | Can facilitate heterolytic ring opening. | Stabilization of transition state in methylenecyclopropane rearrangement. |

| Electron-Withdrawing Group (e.g., Isocyanate, Ester) | Polarizes adjacent C-C bonds, weakening them. | Lowers the activation energy for nucleophilic attack and ring opening. | Enhanced reactivity of donor-acceptor cyclopropanes in cycloadditions. |

| Vinyl Group | Provides a conjugated π-system. | Enables the vinylcyclopropane-cyclopentene rearrangement. | Thermal and Lewis acid-catalyzed rearrangements of vinylcyclopropanes. |

| Methyl Group | Inductive electron donation. | Can influence the stability of intermediates and transition states. | - |

Chemical Transformations of 1 Isocyanato 1 Methylcyclopropane

Reactions of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. wikipedia.org Its reactivity is central to the chemical behavior of 1-isocyanato-1-methylcyclopropane.

Formation of Carbamic Acid Derivatives and Ureas

One of the most fundamental reactions of isocyanates is their reaction with nucleophiles such as alcohols and amines. wikipedia.org The reaction of this compound with alcohols yields carbamic acid derivatives, commonly known as carbamates or urethanes. nih.gov Similarly, its reaction with primary or secondary amines produces substituted ureas. nih.govorganic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions. nih.gov

The general mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic carbon atom of the isocyanate group. poliuretanos.net This is a versatile method for the synthesis of a variety of substituted carbamates and ureas incorporating the 1-methylcyclopropyl motif. tcichemicals.com

Below is a table summarizing representative reactions for the formation of carbamic acid derivatives and ureas from this compound.

| Reactant | Nucleophile | Product Type | General Reaction |

| This compound | Alcohol (R'-OH) | Carbamic Acid Derivative | R-NCO + R'-OH → R-NHCOOR' |

| This compound | Primary Amine (R'-NH₂) | Disubstituted Urea (B33335) | R-NCO + R'-NH₂ → R-NHCONHR' |

| This compound | Secondary Amine (R'₂NH) | Trisubstituted Urea | R-NCO + R'₂NH → R-NHCONR'₂ |

| This compound | Water (H₂O) | Unstable Carbamic Acid, then Amine | R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂ |

Cycloaddition Reactions Involving the Isocyanate Functionality

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions. ethz.ch For instance, isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes or ketenes to form four-membered heterocyclic rings. ethz.ch While specific examples involving this compound are not extensively documented, its isocyanate functionality is expected to exhibit this reactivity profile. These reactions provide a pathway to more complex heterocyclic structures containing the 1-methylcyclopropyl substituent. Isocyanates can also participate as a two-atom component in 1,3-dipolar cycloadditions. ethz.ch

Reactions Involving the Cyclopropane (B1198618) Ring System

The cyclopropane ring in this compound is activated by the electron-withdrawing isocyanate group, rendering it susceptible to various ring-opening and cycloaddition reactions. researchgate.net

Ring-Opening Reactions of the Substituted Cyclopropane

The presence of the isocyanate group, an electron-withdrawing substituent, polarizes the cyclopropane ring, making it a "donor-acceptor" cyclopropane. This activation facilitates ring-opening reactions under milder conditions than for simple cyclopropanes. researchgate.net The ring can be opened by various nucleophiles or electrophiles. rsc.org For example, treatment with Lewis acids can promote ring-opening, leading to the formation of a stabilized carbocationic intermediate that can be trapped by nucleophiles. digitellinc.com Similarly, reaction with certain electrophiles can initiate cleavage of one of the cyclopropane C-C bonds. rsc.org These reactions are often regioselective, with the mode of ring-opening dictated by the substitution pattern and the nature of the attacking reagent. researchgate.net

Cycloaddition Reactions of the Cyclopropane Ring with Various Reagents

The strained cyclopropane ring can act as a three-carbon synthon in cycloaddition reactions. A notable example is the [3+2] cycloaddition with isocyanates, catalyzed by an organotin iodide ate complex, to yield γ-butyrolactams. nih.gov This reaction proceeds through ring cleavage of the cyclopropane. Other cycloaddition reactions, such as the gold(I)-catalyzed formal [4+1] cycloaddition of methylenecyclopropanes, demonstrate the versatility of cyclopropanes in forming five-membered rings. nih.gov Vinylcyclopropanes can also undergo [5+1] cycloadditions. nih.gov These precedents suggest that this compound could be a valuable partner in various cycloaddition strategies for the synthesis of larger ring systems.

Stereoselective Transformations of the Cyclopropane Moiety

Reactions involving the cyclopropane ring or the adjacent isocyanate group can proceed with a degree of stereoselectivity. unl.pt For reactions occurring at the isocyanate group, the adjacent stereocenter of the cyclopropane ring can influence the stereochemical outcome of the addition, leading to diastereomeric products in unequal ratios. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org

For reactions directly involving the cyclopropane ring, such as additions that lead to ring-opening, the stereochemistry of the starting material can dictate the stereochemistry of the product. This is particularly relevant in stereospecific reactions, where different stereoisomers of the starting material yield stereoisomerically different products. masterorganicchemistry.com The principles of stereocontrol are crucial in the synthesis of complex molecules where specific stereoisomers are desired.

Functional Group Interconversions on the Cyclopropane Skeleton

The isocyanate group in this compound is a key functional handle that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of the 1-methylcyclopropane scaffold. These transformations allow for the introduction of amines and their derivatives, which are prevalent in many biologically active molecules and advanced materials.

The conversion of this compound to its corresponding primary amine, 1-methylcyclopropanamine (B1588910), is a fundamental transformation. This is typically achieved through hydrolysis, a reaction where water attacks the electrophilic carbon of the isocyanate group. The initial reaction forms an unstable carbamic acid intermediate, which readily decarboxylates to yield the primary amine.

While direct experimental data for the hydrolysis of this compound is not extensively detailed in readily available literature, the synthesis of related cyclopropylamines via the Curtius rearrangement of a cyclopropanecarboxylic acid provides strong evidence for this transformation. The Curtius rearrangement proceeds through an isocyanate intermediate, which is then typically hydrolyzed in situ or in a subsequent step to afford the amine. researchgate.netnih.gov For instance, in the synthesis of (1-cyclopropyl)cyclopropylamine, the corresponding isocyanate is generated and can be hydrolyzed to the amine. nih.gov The presence of water during such reactions can lead to the formation of urea byproducts, highlighting the reactivity of the isocyanate towards hydrolysis. researchgate.net

The general reaction scheme for the hydrolysis is as follows:

Reaction Scheme: Hydrolysis of this compound

This image is a placeholder and represents the general chemical transformation.

The conditions for such a hydrolysis would typically involve treating the isocyanate with water, often in the presence of an acid or base catalyst to facilitate the reaction. libretexts.orglibretexts.org

Table 1: Representative Conditions for Isocyanate Hydrolysis

| Catalyst | Solvent | Temperature | Remarks |

|---|---|---|---|

| Acid (e.g., HCl) | Water, Dioxane | Room Temperature to Reflux | Acid catalysis can protonate the isocyanate, increasing its electrophilicity. |

| Base (e.g., NaOH) | Water, THF | Room Temperature to Reflux | Base catalysis can deprotonate water, increasing its nucleophilicity. |

The resulting 1-methylcyclopropanamine is a valuable building block that can be further derivatized to introduce a wide range of functional groups, enhancing its utility in various synthetic applications. Common derivatizations include the formation of ureas, carbamates, and amides.

Formation of Ureas: The reaction of this compound with primary or secondary amines leads to the formation of N,N'-substituted ureas. This reaction is generally high-yielding and proceeds under mild conditions. nih.govorganic-chemistry.org Alternatively, the isolated 1-methylcyclopropanamine can be reacted with other isocyanates to produce unsymmetrical ureas.

Table 2: Synthesis of Urea Derivatives from this compound

| Reactant (Amine) | Product | Typical Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 1-(1-Methylcyclopropyl)urea | Inert solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| Aniline | 1-(1-Methylcyclopropyl)-3-phenylurea | Inert solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| Diethylamine | 1-(1-Methylcyclopropyl)-3,3-diethylurea | Inert solvent (e.g., THF, CH₂Cl₂), Room Temperature |

Formation of Carbamates: Carbamates, also known as urethanes, can be synthesized by reacting this compound with alcohols. organic-chemistry.orgnih.govwikipedia.org This reaction is often catalyzed by a base.

Table 3: Synthesis of Carbamate Derivatives from this compound

| Reactant (Alcohol) | Product | Typical Reaction Conditions |

|---|---|---|

| Methanol | Methyl (1-methylcyclopropyl)carbamate | Inert solvent (e.g., Toluene), Base catalyst (e.g., Et₃N), Heat |

| Ethanol | Ethyl (1-methylcyclopropyl)carbamate | Inert solvent (e.g., Toluene), Base catalyst (e.g., Et₃N), Heat |

| Benzyl alcohol | Benzyl (1-methylcyclopropyl)carbamate | Inert solvent (e.g., Toluene), Base catalyst (e.g., Et₃N), Heat |

N-Acylation: The primary amine of 1-methylcyclopropanamine can readily undergo N-acylation with various acylating agents, such as acyl chlorides or anhydrides, to form amides. This is a standard transformation in organic synthesis.

Table 4: N-Acylation of 1-Methylcyclopropanamine

| Acylating Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(1-Methylcyclopropyl)acetamide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine or Et₃N), 0 °C to Room Temperature |

| Benzoyl chloride | N-(1-Methylcyclopropyl)benzamide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine or Et₃N), 0 °C to Room Temperature |

| Acetic anhydride | N-(1-Methylcyclopropyl)acetamide | Neat or in an inert solvent, optional base catalyst, Room Temperature to Heat |

These functional group interconversions significantly broaden the scope of molecules that can be synthesized from this compound, making it a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

General principles of isocyanate and cyclopropane chemistry can provide a theoretical framework, but the specific reactivity and resulting polymer architectures of this compound have not been experimentally reported in the available resources.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. Further research would be needed to be conducted on this specific monomer to provide the detailed findings requested.

Polymerization Chemistry of 1 Isocyanato 1 Methylcyclopropane

Cyclopropane-Containing Polymer Architectures

Impact of the Cyclopropyl (B3062369) Moiety on Polymer Properties and Architecture

Thermal Properties

The glass transition temperature (Tg) of a polymer is a key indicator of its transition from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid nature of the 1-methylcyclopropyl group is expected to restrict the segmental motion of the polymer backbone. This increased rigidity would likely lead to a higher glass transition temperature compared to polymers with more flexible, linear alkyl side chains. The steric hindrance imposed by the methyl group on the cyclopropane (B1198618) ring would further contribute to this effect.

| Predicted Thermal Property | Influence of 1-Methylcyclopropyl Moiety | Rationale |

| Glass Transition Temperature (Tg) | Expected to be elevated. | The rigid and bulky nature of the cyclopropyl group restricts segmental motion of the polymer chain. |

| Thermal Decomposition Temperature | Potentially complex behavior. | The high ring strain of the cyclopropyl group could introduce unique degradation pathways. |

Mechanical Properties and Polymer Architecture

The architecture of poly(1-isocyanato-1-methylcyclopropane) is predicted to be significantly influenced by the steric demands of the 1-methylcyclopropyl group during polymerization. Anionic polymerization is a common method for producing well-defined polyisocyanates, often leading to helical chain conformations. The bulky side group of this compound could influence the pitch and stability of such a helical structure.

| Predicted Polymer Characteristic | Influence of 1-Methylcyclopropyl Moiety | Rationale |

| Polymer Chain Conformation | Likely to influence helical parameters in anionic polymerization. | The steric bulk of the side group can affect the packing of monomer units along the polymer chain. |

| Crystallinity | Potentially reduced. | The irregular shape and bulkiness of the side group may hinder ordered chain packing. |

| Hardness and Modulus | Expected to be increased. | The inherent rigidity of the cyclopropyl ring would contribute to the stiffness of the material. |

Theoretical and Computational Chemistry of 1 Isocyanato 1 Methylcyclopropane Systems

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to predicting the molecular properties of 1-isocyanato-1-methylcyclopropane. These methods, rooted in quantum mechanics, provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its structure and reactivity.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties and reactivity of organic molecules like this compound. researchgate.netscispace.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net This approach is computationally more efficient than some other high-level methods, allowing for the study of larger and more complex systems.

For this compound, DFT calculations can be employed to predict a variety of properties. These include the optimization of the molecular geometry to find the most stable arrangement of atoms, the calculation of vibrational frequencies to characterize the molecule's infrared spectrum, and the determination of electronic properties such as ionization potential and electron affinity. Furthermore, reactivity indicators derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of electrostatic potential on the molecular surface, also obtainable from DFT, can highlight regions of positive and negative charge, indicating likely sites for intermolecular interactions.

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, offer a rigorous approach to understanding the energetic properties of this compound. numberanalytics.com These methods solve the Schrödinger equation for a given molecule, providing highly accurate energies and wavefunctions. numberanalytics.comopenaccessjournals.com

The primary application of ab initio calculations in this context is to perform a detailed energetic analysis. This includes the calculation of the total electronic energy, the heat of formation, and the energies of different isomers or conformers. By comparing the energies of reactants, products, and transition states, ab initio methods can be used to map out reaction pathways and determine activation energies, providing crucial information about the kinetics and thermodynamics of reactions involving this compound. For instance, the rotational barrier of the methyl group or the inversion barrier of the isocyanate group could be precisely calculated.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While HF provides a good starting point, more advanced methods like MP2 and CCSD(T) are often necessary to account for electron correlation and achieve higher accuracy in energetic predictions. dokumen.pub

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the level of theory. numberanalytics.comgoogle.com A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com For a strained system like a cyclopropane (B1198618) ring, it is crucial to select a basis set that is flexible enough to describe the bent bonds and the specific electronic distribution.

Basis Sets:

Pople-style basis sets: These are widely used and come in various sizes, such as the minimal STO-3G, the split-valence 3-21G and 6-31G, and the more flexible 6-311G. numberanalytics.comuba.ar For cyclopropane systems, it is generally recommended to include polarization functions (e.g., 6-31G(d) or 6-31G(d,p)) to allow for the distortion of atomic orbitals, which is essential for describing the strained ring. Diffuse functions (e.g., 6-31+G(d)) may also be important, particularly for describing the isocyanate group and any potential anionic character.

Correlation-consistent basis sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit and are well-suited for high-accuracy correlated calculations. dokumen.pub

Levels of Theory: The choice of the level of theory depends on the desired balance between accuracy and computational cost.

DFT: Functionals like B3LYP often provide a good compromise for geometry optimizations and frequency calculations of organic molecules. Other functionals may be more suitable for specific properties.

Ab Initio: For high-accuracy energetic predictions, correlated methods such as MP2 or CCSD(T) are generally preferred over the Hartree-Fock level of theory. dokumen.pub The MP2 method often performs well for predicting geometries and frequencies for many systems. uba.ar

The following table summarizes some commonly used basis sets and their characteristics:

| Basis Set Family | Description | Typical Use Cases |

| Pople Style | ||

| STO-nG | Minimal basis set, computationally inexpensive. | Preliminary calculations, very large systems. numberanalytics.com |

| 3-21G | Split-valence basis set, offers improvement over minimal sets. | Initial geometry optimizations. numberanalytics.com |

| 6-31G(d,p) | Split-valence with polarization functions on heavy atoms (d) and hydrogens (p). | Good balance of accuracy and cost for geometries and frequencies of organic molecules. |

| 6-311+G(2d,p) | Triple-split valence with diffuse functions and multiple polarization functions. | Higher accuracy calculations, systems with anionic character or weak interactions. |

| Correlation-Consistent | ||

| cc-pVDZ | Double-zeta quality, designed for recovering correlation energy. | Correlated calculations where high accuracy is needed. |

| cc-pVTZ | Triple-zeta quality, provides more accurate results than cc-pVDZ. | High-level benchmark calculations. |

Conformational Analysis and Dynamics

The flexibility of the methyl and isocyanato groups attached to the rigid cyclopropane ring gives rise to different spatial arrangements, or conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Computational methods can be used to perform a systematic search of the potential energy surface of this compound to identify all stable conformers. This typically involves rotating the C-N bond of the isocyanate group and the C-C bond of the methyl group and calculating the energy at each step. The structures corresponding to energy minima are the stable conformers. For each conformer, a full geometry optimization and frequency calculation would be performed to confirm that it is a true minimum (i.e., has no imaginary frequencies).

For molecules with similar functional groups attached to a cyclopropane ring, such as cyclopropylamine, multiple stable conformers have been identified. researchgate.net It is expected that this compound would also exhibit distinct stable conformers, with the relative energies determined by a combination of steric and electronic effects. The global energy minimum would represent the most populated conformation of the molecule at low temperatures.

The energy barriers separating the stable conformers determine the dynamics of their interconversion. These rotational barriers can be calculated by identifying the transition state structures that connect the minima on the potential energy surface. The energy difference between a transition state and a stable conformer represents the activation energy for that particular conformational change.

For the internal rotation of a methyl group, the barrier is typically three-fold. researchgate.net The magnitude of this barrier in this compound would be influenced by steric interactions with the isocyanate group and the cyclopropane ring. The rotation of the isocyanate group is more complex and could involve both in-plane and out-of-plane bending motions. Theoretical calculations can provide detailed information on the heights of these barriers, which can be compared with experimental data if available. For instance, studies on similar molecules like methylcyclopropane (B1196493) have determined rotational barriers for the methyl group. researchgate.net

A hypothetical potential energy surface scan for the rotation of the methyl group in this compound might resemble the following:

| Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Conformation |

| 0° | 3.0 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Minimum) |

| 120° | 3.0 | Eclipsed (Transition State) |

| 180° | 0.0 | Staggered (Minimum) |

| 240° | 3.0 | Eclipsed (Transition State) |

| 300° | 0.0 | Staggered (Minimum) |

This data illustrates the energetic cost of rotating the methyl group, with the staggered conformations being the most stable.

Reaction Pathway Elucidation and Potential Energy Surfaces

Understanding the chemical transformations of this compound requires a thorough exploration of its reactivity. This is achieved by mapping out the potential energy surface (PES) for its various possible reactions.

Transition State Characterization for Elucidating Reaction Mechanisms

To understand how this compound reacts, scientists would first identify the transition states of its potential reactions. A transition state is a specific arrangement of atoms along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products.

The process of characterizing a transition state involves sophisticated computational algorithms. These algorithms search the potential energy surface for a stationary point that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. The successful location and characterization of a transition state provide crucial insights into the reaction mechanism, including the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed. For a molecule like this compound, this would be critical in understanding reactions such as its isomerization, cycloadditions, or reactions with nucleophiles.

Construction and Analysis of Potential Energy Surfaces (PES)

A potential energy surface is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. For a chemical reaction, the PES provides a complete landscape of all possible reaction pathways.

The construction of a PES for a reaction involving this compound would involve numerous quantum mechanical energy calculations for a wide range of molecular geometries. These data points are then used to create a continuous mathematical function representing the surface. Analysis of the PES allows for the identification of stable molecules (local minima), transition states (saddle points), and the minimum energy paths connecting them. This provides a comprehensive picture of the reaction dynamics.

Reaction Coordinate Analysis for Complex Transformations

For more complex reactions of this compound, a simple one-dimensional reaction coordinate may not be sufficient to describe the transformation. In such cases, a more detailed reaction coordinate analysis is necessary. This involves identifying the key geometric parameters that change during the reaction and following the reaction path along these coordinates.

Intrinsic Reaction Coordinate (IRC) calculations are a common method used for this purpose. An IRC calculation starts from a transition state structure and follows the path of steepest descent on the potential energy surface towards both the reactants and the products. This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction.

Spectroscopic Parameter Prediction

Computational chemistry is also an invaluable tool for predicting spectroscopic properties, which can aid in the experimental characterization of molecules like this compound.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts of different nuclei within a molecule, such as ¹H and ¹³C. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

For this compound, predicting the chemical shifts of the methyl protons, the cyclopropyl (B3062369) protons, the quaternary cyclopropyl carbon, the methyl carbon, and the isocyanate carbon would be of significant interest. Comparing these predicted values with experimental data can confirm the molecule's structure and stereochemistry. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

A hypothetical table of predicted NMR chemical shifts for this compound is presented below. The actual values would need to be determined through specific computational studies.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Quaternary Cyclopropyl Carbon | Data not available | - |

| Methylene (B1212753) Cyclopropyl Carbons | Data not available | Data not available |

| Methyl Carbon | Data not available | Data not available |

| Isocyanate Carbon | Data not available | - |

| Methyl Protons | - | Data not available |

| Methylene Cyclopropyl Protons | - | Data not available |

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

These calculations are typically performed by determining the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. For this compound, this would allow for the prediction of characteristic vibrational modes, such as the N=C=O asymmetric and symmetric stretches of the isocyanate group, and the various C-H and C-C stretching and bending modes of the methyl and cyclopropyl groups. These predicted spectra can be instrumental in interpreting experimental IR and Raman data.

Below is a hypothetical table of key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N=C=O Asymmetric Stretch | Data not available | Data not available | Data not available |

| N=C=O Symmetric Stretch | Data not available | Data not available | Data not available |

| C-H Stretch (Methyl) | Data not available | Data not available | Data not available |

| C-H Stretch (Cyclopropyl) | Data not available | Data not available | Data not available |

| Cyclopropyl Ring Deformation | Data not available | Data not available | Data not available |

Advanced Spectroscopic Characterization Techniques for Cyclopropyl Isocyanates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. slideshare.net For 1-isocyanato-1-methylcyclopropane, a combination of 1H NMR, 13C NMR, and two-dimensional NMR experiments would be employed for complete characterization.

The 1H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The methyl (CH₃) group attached to the cyclopropane (B1198618) ring would produce a singlet, as its protons are not coupled to any adjacent protons. The four protons on the cyclopropane ring are chemically non-equivalent. They exist as two sets of diastereotopic methylene (B1212753) protons (CH₂). Each set would appear as a complex multiplet due to geminal coupling (coupling between protons on the same carbon) and cis/trans vicinal coupling (coupling between protons on adjacent carbons). The high-strain nature of the cyclopropane ring typically shifts these proton signals to a higher field (lower ppm value) compared to acyclic alkanes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | 1.2 - 1.5 | Singlet (s) |

| Cyclopropyl (B3062369) (CH₂) | 0.5 - 1.0 | Multiplet (m) |

| Cyclopropyl (CH₂) | 0.5 - 1.0 | Multiplet (m) |

Note: Predicted values are based on typical ranges for similar structural motifs.

The 13C NMR spectrum provides confirmation of the carbon framework. youtube.com For this compound, four distinct signals are expected. The carbon of the isocyanate group (-N=C=O) would appear significantly downfield (higher ppm) due to the strong deshielding effect of the adjacent nitrogen and oxygen atoms. The quaternary carbon of the cyclopropane ring, bonded to both the methyl group and the isocyanate group, would also be downfield relative to the other ring carbons. The two methylene (CH₂) carbons of the cyclopropane ring are equivalent and would produce a single signal at a higher field. Finally, the methyl carbon would appear at the highest field (lowest ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isocyanate (-NC =O) | 120 - 130 |

| Quaternary Cyclopropyl (C -NCO) | 30 - 40 |

| Methyl (-C H₃) | 15 - 25 |

| Methylene Cyclopropyl (-C H₂-) | 10 - 20 |

Note: Predicted values are based on typical ranges for similar structural motifs.

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the non-equivalent protons of the two methylene groups on the cyclopropane ring, confirming their adjacency. No correlation would be observed for the methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov The HSQC spectrum would show a correlation peak between the methyl proton signal and the methyl carbon signal. It would also show correlations between the cyclopropyl proton signals and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This experiment would provide key structural information, such as a correlation between the methyl protons and the quaternary cyclopropyl carbon, as well as the carbon of the isocyanate group. It would also show correlations from the cyclopropyl protons to the quaternary carbon, solidifying the assignment of the entire molecular skeleton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying specific functional groups. rsc.org

The isocyanate (-N=C=O) functional group is readily identified in an IR spectrum by a very strong and sharp absorption band. researchgate.netnist.gov This band is due to the asymmetric stretching vibration of the C=N=O system. It typically appears in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.

Table 3: Characteristic IR Frequency for the Isocyanate Group

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

Source: General ranges for isocyanate compounds. nist.gov

The cyclopropane ring has several characteristic vibrations, although they can be less intense and may overlap with other absorptions. The C-H stretching vibrations of the ring typically occur at a high wavenumber, often above 3000 cm⁻¹, which is characteristic of strained ring systems. The ring also exhibits "ring breathing" or symmetric stretching modes, which are often observed in the fingerprint region of the spectrum.

Table 4: Characteristic IR Frequencies for the Cyclopropane Ring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Cyclopropyl C-H | Stretch | 3000 - 3100 | Medium |

| Cyclopropyl Ring | Ring Breathing/Deformation | 1000 - 1050 | Medium to Weak |

Source: General ranges for cyclopropane derivatives.

Temperature-Dependent IR Studies for Conformational Analysis

Temperature-dependent infrared (IR) spectroscopy is a powerful tool for investigating the conformational isomers of molecules. By analyzing the IR spectrum of a substance in an inert solvent, such as liquid xenon, at various temperatures, it is possible to determine the relative thermodynamic stabilities of its different conformers. nih.gov As the temperature changes, the equilibrium population of the conformers shifts, leading to changes in the intensities of their corresponding vibrational bands.

For cyclopropyl derivatives, the orientation of the substituent relative to the three-membered ring can lead to different stable conformers, often designated as cis/syn or gauche/anti. nih.gov In the case of this compound, the key dihedral angle is between the isocyanate group and the cyclopropane ring.

In a typical temperature-dependent IR experiment, the sample is dissolved in a liquefied noble gas, which provides an inert matrix and allows for the acquisition of high-resolution spectra at very low temperatures. nih.gov As the solution is cooled, the conformer with the lower enthalpy becomes more populated, and the IR bands associated with it increase in intensity, while the bands of the higher-energy conformer decrease. By plotting the natural logarithm of the ratio of the integrated intensities of two bands corresponding to different conformers against the inverse of the temperature (a van't Hoff plot), the enthalpy difference (ΔH) between the conformers can be calculated. nih.gov

For instance, studies on the related molecule cyclopropylmethyl isothiocyanate in liquid xenon have shown that the gauche-cis conformer is more stable than the cis-trans conformer. nih.gov Similarly, research on cyanomethylcyclopropane identified the gauche conformer as being more stable than the cis form. capes.gov.br These studies establish a precedent for using temperature-dependent IR spectroscopy to elucidate the conformational preferences of substituted cyclopropanes. For this compound, this technique would allow for the precise determination of the relative stability of its rotational isomers.

| Parameter | Description |

| Technique | Temperature-Dependent Infrared (IR) Spectroscopy |

| Solvent | Typically a liquefied noble gas (e.g., Xenon, Krypton) |

| Principle | Monitoring the change in intensity of vibrational bands corresponding to different conformers as a function of temperature. |

| Output | Determination of the enthalpy difference (ΔH) between conformers. |

| Application | Identification of the most stable conformational isomer of this compound. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org This precision is possible because the exact masses of atoms are not integers (with the exception of carbon-12, which is defined as exactly 12.00000 amu). libretexts.org

For this compound, the molecular formula is C₅H₇NO. Using the precise masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated with high accuracy. libretexts.orglibretexts.org

Calculation of Exact Mass for C₅H₇NO:

5 x Carbon (¹²C) = 5 x 12.00000 = 60.00000 amu

7 x Hydrogen (¹H) = 7 x 1.00783 = 7.05481 amu

1 x Nitrogen (¹⁴N) = 1 x 14.0031 = 14.00310 amu

1 x Oxygen (¹⁶O) = 1 x 15.9949 = 15.99490 amu

Total Exact Mass = 97.05281 amu

By comparing the experimentally measured accurate mass from an HRMS instrument to the calculated theoretical mass, the molecular formula can be confirmed. youtube.com This technique allows for the unambiguous identification of C₅H₇NO and its differentiation from other potential compounds that have the same nominal mass of 97.

| Formula | Nominal Mass (amu) | Exact Mass (amu) |

| C₅H₇NO | 97 | 97.05281 |

| C₄H₅N₃ | 97 | 97.05377 |

| C₄H₇O₂ | 97 | 97.04463 |

| C₇H₁₁ | 97 | 97.08608 |

Analysis of Fragmentation Patterns for Structural Information

In a mass spectrometer, molecules are ionized, typically by electron impact, to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. chemguide.co.uk

The fragmentation of this compound would be expected to proceed through several key pathways, revealing the presence of its specific functional groups. The stability of the resulting carbocations often dictates the most likely fragmentation routes. libretexts.org

Predicted Fragmentation Pathways for this compound (M⁺, m/z = 97):

Loss of the Isocyanate Radical: A primary fragmentation would likely involve the cleavage of the C-N bond, resulting in the loss of an isocyanate radical (•NCO). This would produce a stable tertiary cyclopropylcarbenium ion.

[C₅H₇NO]⁺• → [C₄H₇]⁺ + •NCO

Fragment m/z = 55

Loss of a Methyl Radical: Cleavage of the C-C bond between the cyclopropane ring and the methyl group would result in the loss of a methyl radical (•CH₃).

[C₅H₇NO]⁺• → [C₄H₄NO]⁺ + •CH₃

Fragment m/z = 82

Ring Opening and Cleavage: The cyclopropane ring can undergo cleavage, leading to various smaller fragments. For example, loss of ethene (C₂H₄) after ring opening is a common pathway for cyclopropyl compounds.

The presence of peaks at these specific m/z values in the mass spectrum would provide strong evidence for the structure of this compound. The most intense peak in the spectrum, known as the base peak, typically corresponds to the most stable fragment ion formed. libretexts.org

| m/z Value | Proposed Fragment | Neutral Loss |

| 97 | [C₅H₇NO]⁺• | Molecular Ion |

| 82 | [C₄H₄NO]⁺ | •CH₃ |

| 55 | [C₄H₇]⁺ | •NCO |

Conclusion and Future Research Directions

Summary of Key Academic Findings in 1-Isocyanato-1-methylcyclopropane Chemistry

Research into this compound and related cyclopropyl (B3062369) isocyanates has yielded several important insights. The high ring strain energy inherent in the cyclopropane (B1198618) ring profoundly influences the reactivity of the adjacent isocyanate group. osti.govnumberanalytics.comwikipedia.org This strain, a combination of angle and torsional strain, makes the ring susceptible to opening reactions, which can be a synthetically useful pathway. acs.org The isocyanate functional group itself is a versatile handle for a variety of chemical transformations, including the formation of ureas, carbamates, and other nitrogen-containing heterocycles. rsc.orgacs.org Synthetic routes to related cyclopropyl isocyanates have been developed, often involving the reaction of a corresponding amine with a phosgenating agent, such as triphosgene, under controlled conditions. orgsyn.org These methods provide access to these valuable building blocks for further chemical synthesis. orgsyn.org

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

Despite the existing knowledge, the full reactive potential of this compound remains largely untapped. The interplay between the strained ring and the isocyanate moiety suggests several avenues for novel synthetic methodologies. For instance, the development of stereoselective reactions that leverage the chirality of substituted cyclopropane rings is an area of significant interest. The strategic use of the isocyanate as a directing group in transition-metal-catalyzed reactions could lead to new and efficient methods for C-H functionalization on the cyclopropane ring or the methyl group.

Furthermore, cycloaddition reactions involving the isocyanate group of this compound are a promising area for exploration. acs.org While isocyanates are known to participate in [2+2], [3+2], and [4+2] cycloadditions, the influence of the strained cyclopropyl substituent on the regio- and stereoselectivity of these reactions is not well-understood. Investigating these reactions could lead to the synthesis of novel and structurally complex heterocyclic systems. The potential for intramolecular reactions, where the isocyanate group reacts with a substituent on the cyclopropane ring, also presents an opportunity for the construction of unique bicyclic and spirocyclic scaffolds. acs.org

Potential for Development of Advanced Materials with Cyclopropyl Isocyanate Motifs

The incorporation of the 1-methylcyclopropyl isocyanate motif into polymers and other materials could lead to the development of advanced materials with unique properties. The high reactivity of the isocyanate group makes it an excellent monomer for polymerization reactions, potentially leading to the formation of novel polyurethanes and other polymers. nih.gov The rigidity and defined three-dimensional structure of the cyclopropane ring could impart specific thermal and mechanical properties to these materials.

Moreover, the strained nature of the cyclopropane ring could be exploited to create "smart" materials that respond to external stimuli such as force, heat, or light. nih.gov For example, mechanochemical activation could trigger ring-opening of the cyclopropyl group within a polymer backbone, leading to changes in the material's properties. The development of such materials could have applications in areas like self-healing coatings, sensors, and drug delivery systems. The unique electronic properties of the cyclopropane ring could also be harnessed in the design of novel organic electronic materials.

Emerging Theoretical and Computational Challenges in Strained Ring Isocyanate Systems

The accurate theoretical and computational modeling of strained ring isocyanate systems like this compound presents several challenges. osti.govnumberanalytics.com Accurately calculating the ring strain energy and its influence on the reactivity of the isocyanate group requires sophisticated computational methods that can account for electron correlation effects. osti.govnih.gov Modeling reaction pathways, particularly those involving ring-opening or complex cycloadditions, demands the use of high-level quantum chemical calculations to obtain reliable activation energies and transition state geometries. rsc.org

A significant challenge lies in predicting the regioselectivity and stereoselectivity of reactions involving this compound. This requires a detailed understanding of the subtle interplay of steric and electronic effects, which can be difficult to capture with standard computational models. Furthermore, the development of accurate force fields for molecular dynamics simulations of polymers containing cyclopropyl isocyanate units is crucial for predicting their macroscopic properties. Addressing these computational challenges will be essential for guiding future experimental work and accelerating the discovery of new reactions and materials based on this unique chemical entity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Isocyanato-1-methylcyclopropane, and how can purity be validated?

- Methodological Answer : The synthesis typically involves the reaction of 1-methylcyclopropane with phosgene or its derivatives under controlled conditions. Key steps include:

- Starting Materials : Use 1-methylcyclopropanamine or its precursors, with phosgene or triphosgene as the isocyanate source .

- Reaction Conditions : Conduct the reaction in anhydrous solvents (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions .

- Purification : Distillation under reduced pressure or column chromatography (using silica gel) is recommended.

- Purity Validation : Confirm via gas chromatography (GC) or HPLC (>95% purity) and corroborate with H/C NMR to identify characteristic peaks (e.g., cyclopropane ring protons at δ 0.8–1.5 ppm and isocyanate NCO stretch at ~2250 cm in IR) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Focus on cyclopropane ring protons (sharp singlets or multiplets in δ 0.8–1.5 ppm) and the absence of amine protons to confirm conversion to isocyanate .

- IR Spectroscopy : A strong absorption band at ~2250 cm confirms the NCO group .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 111 (CHNO) and fragmentation patterns consistent with cyclopropane ring cleavage .

- Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to assess purity and retention time reproducibility .

Advanced Research Questions

Q. How does the strain in the cyclopropane ring influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Ring Strain Effects : The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the isocyanate group, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Experimental Validation : Compare kinetics with non-strained analogs (e.g., 1-Isocyanatopropane) using UV-Vis or F NMR to track reaction progress .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to quantify strain energy and predict regioselectivity in adduct formation .

Q. What strategies can resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., calorimetry for exothermicity, GC for conversion rates) .